2-(2,4-Difluorophenyl)propanenitrile
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Overview
Description
2-(2,4-Difluorophenyl)propanenitrile is an organic compound with the molecular formula C9H7F2N It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with two fluorine atoms substituted at the 2 and 4 positions of the phenyl ring
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method for synthesizing nitriles involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Another method involves the dehydration of amides using phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain nitriles.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale reactions using halogenoalkanes and cyanide salts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Oxidation and Reduction: This compound can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Hydrolysis: Acidic hydrolysis typically involves hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 2-(2,4-difluorophenyl)propanoic acid.
Reduction: Formation of 2-(2,4-difluorophenyl)propanamine.
Hydrolysis: Formation of 2-(2,4-difluorophenyl)propanoic acid or 2-(2,4-difluorophenyl)propanamide.
Scientific Research Applications
2-(2,4-Difluorophenyl)propanenitrile has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate specific biochemical processes .
Comparison with Similar Compounds
2-(2,3-Difluorophenyl)propanenitrile: Similar in structure but with fluorine atoms at the 2 and 3 positions.
2-(3,4-Difluorophenyl)propanenitrile: Fluorine atoms at the 3 and 4 positions.
2-(2,5-Difluorophenyl)propanenitrile: Fluorine atoms at the 2 and 5 positions.
Uniqueness:
- The specific positioning of the fluorine atoms in 2-(2,4-Difluorophenyl)propanenitrile imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly valuable in certain chemical syntheses and applications .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOGMPFRXKTFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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